

A Comparative Analysis of the ^1H NMR Spectrum of Diethyl (5-bromopentyl)malonate

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Compound of Interest

Compound Name: (5-Bromopentyl)malonic Acid
Diethyl Ester

Cat. No.: B162530

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This guide provides a detailed analysis of the ^1H NMR spectrum of diethyl (5-bromopentyl)malonate, presenting a comparative study with other diethyl malonate derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a practical reference for the characterization of similar compounds.

Comparison with Alternative Diethyl Malonate Derivatives

The ^1H NMR spectrum of diethyl (5-bromopentyl)malonate is characterized by distinct signals corresponding to the various protons in its structure. To better understand these spectral features, a comparison with other diethyl malonate derivatives is presented below. The chosen alternatives include diethyl malonate, diethyl ethylmalonate, and diethyl allylmalonate, which allows for the examination of how changes in the alkyl substituent at the α -carbon and the terminal functional group affect the chemical shifts and splitting patterns.

In diethyl (5-bromopentyl)malonate, the presence of the electron-withdrawing bromine atom at the end of the pentyl chain results in a downfield shift for the adjacent methylene protons (CH_2Br) to approximately 3.4 ppm. This is a key distinguishing feature compared to a simple alkyl chain. The methine proton (CH) on the malonate backbone is observed around 3.3-3.4 ppm. The methylene groups of the pentyl chain appear as multiplets in the range of 1.3 to 2.0 ppm.

ppm. The ethyl ester groups give rise to a characteristic quartet at approximately 4.2 ppm for the OCH_2 protons and a triplet at around 1.2-1.3 ppm for the CH_3 protons.

In comparison, diethyl malonate, the parent compound, shows a singlet for the two α -hydrogens at around 3.3 ppm, a quartet for the OCH_2 groups at 4.2 ppm, and a triplet for the methyl groups at 1.2 ppm. The introduction of an ethyl group in diethyl ethylmalonate shifts the α -proton signal upfield and introduces additional signals for the ethyl substituent. In diethyl allylmalonate, the vinyl protons of the allyl group introduce characteristic signals in the olefinic region of the spectrum (around 5.0-6.0 ppm).

Quantitative ^1H NMR Data

The following table summarizes the key ^1H NMR spectral data for diethyl (5-bromopentyl)malonate and its comparative compounds. The data is presented to facilitate easy comparison of chemical shifts (δ), multiplicity, and integration values.

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
Diethyl (5-bromopentyl) malonate	CH ₃	~1.25	Triplet	6H	~7.1
CH ₂ (c,d)	~1.4-1.9	Multiplet	6H	-	
CH ₂ (b)	~1.95	Multiplet	2H	-	
CH	~3.34	Triplet	1H	~7.3	
CH ₂ Br	~3.40	Triplet	2H	~6.8	
OCH ₂	~4.19	Quartet	4H	~7.1	
Diethyl Malonate[1][2]	CH ₃	1.285	Triplet	6H	7.1
CH ₂	3.39	Singlet	2H	-	
OCH ₂	4.206	Quartet	4H	7.1	
Diethyl Ethylmalonate	CH ₃ (ethyl)	~0.85	Triplet	3H	-
CH ₃ (ester)	~1.24	Triplet	6H	-	
CH ₂ (ethyl)	~1.90	Quartet	2H	-	
CH	~3.10	Triplet	1H	-	
OCH ₂	~4.18	Quartet	4H	-	
Diethyl Allylmalonate[3]	CH ₃	~1.25	Triplet	6H	-
CH ₂ (allyl)	~2.65	Doublet of Triplets	2H	-	

CH	~3.40	Triplet	1H	-
OCH ₂	~4.19	Quartet	4H	-
=CH ₂ (vinyl)	~5.1-5.2	Multiplet (dd)	2H	-
=CH (vinyl)	~5.7-5.8	Multiplet	1H	-

Experimental Protocols

1. Sample Preparation

A standard protocol for preparing a sample for 1H NMR analysis is as follows:

- Sample Quantity: Weigh approximately 5-25 mg of the diethyl malonate derivative into a clean, dry vial.[4]
- Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1] Chloroform-d is a common choice for non-polar to moderately polar organic compounds.[5]
- Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent distortion of the magnetic field homogeneity.
- Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent. However, for routine analysis, the residual solvent peak of CDCl₃ ($\delta \approx 7.26$ ppm) can be used as a reference.
- Transfer: Carefully transfer the solution into a clean, 5 mm NMR tube. Ensure the sample height in the tube is between 40-50 mm.[1][6]
- Labeling: Clearly label the NMR tube with the sample identification.

2. 1H NMR Data Acquisition

The following is a representative set of parameters for acquiring a 1H NMR spectrum:

- Spectrometer: A 300 MHz or 400 MHz NMR spectrometer is typically sufficient for routine analysis of these compounds.
- Solvent: CDCl_3
- Temperature: The experiment is usually conducted at room temperature (approximately 298 K).
- Acquisition Parameters:
 - Number of scans: 8-16 scans are generally adequate for a sample of this concentration.
 - Relaxation delay: 1-2 seconds.
 - Pulse width: A 30° or 45° pulse is commonly used.
 - Acquisition time: 2-4 seconds.
 - Spectral width: A spectral width of -2 to 12 ppm is appropriate to cover the expected chemical shifts.
- Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Phase correct the spectrum manually.
 - Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 at 7.26 ppm) or the TMS signal (0 ppm).
 - Integrate the signals to determine the relative number of protons for each peak.
 - Analyze the splitting patterns (multiplicity) and measure the coupling constants (J -values) in Hertz (Hz).[\[7\]](#)

Visualization of Diethyl (5-bromopentyl)malonate

The following diagram illustrates the structure of diethyl (5-bromopentyl)malonate with the assignment of protons corresponding to the data in the table.

Caption: Structure of diethyl (5-bromopentyl)malonate with proton assignments.

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